molecular formula C17H19NO2 B1612900 N,N-Diethyl-4-(2-hydroxyphenyl)benzamide CAS No. 356072-33-8

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide

Cat. No. B1612900
M. Wt: 269.34 g/mol
InChI Key: DQLIAUVULFGXSF-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is also known by other names such as 2-(4-Diethylcarbamoylphenyl)phenol and N,N-Diethyl-2’-hydroxy[1,1’-biphenyl]-4-carboxamide .


Molecular Structure Analysis

The molecular structure of N,N-Diethyl-4-(2-hydroxyphenyl)benzamide includes a benzamide group attached to a phenol group. The benzamide group consists of a benzene ring attached to a carboxamide group (C=O-NH2), and the phenol group consists of a benzene ring attached to a hydroxyl group (OH) .

Scientific Research Applications

Chemoselective Synthesis

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide plays a role in chemoselective synthesis processes. It's been used in the N-benzoylation of aminophenols, particularly 2-aminophenol and 4-aminophenol, utilizing benzoylisothiocyanates. This method produces N-(2-hydroxyphenyl)benzamides, compounds of biological interest, through the formation of thiourea followed by elimination of thiocyanic acid triggered by intramolecular nucleophilic attack (Singh, Lakhan, & Singh, 2017).

Synthesis and Pharmacological Activities

This compound has been synthesized for studies in pharmacological activities. For instance, N-(3-hydroxyphenyl) benzamide, a related compound, was synthesized via the condensation of 3-hydroxyaniline with benzoyl chloride and subjected to enzyme inhibition activity testing against various enzymes (Abbasi et al., 2014).

Microbiological Activity

Studies have been conducted on the synthesis of N-(o-hydroxyphenyl)benzamides and their antimicrobial activities against various bacteria and fungi. This includes research on derivatives like 4-amino-N-(o-hydroxyphenyl)benzamide, which showed notable activity against certain Gram-negative microorganisms (Şener et al., 2000).

Novel δ-Opioid Mechanisms

Research on N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and its analogs, which are δ-opioid agonists, has shown promising results in chronic pain treatment. Studies have explored their analgesic effects and molecular mechanisms in mice models (Nozaki et al., 2012).

Melanoma Imaging and Therapy

N,N-diethyl-4-(2-hydroxyphenyl)benzamide derivatives have been studied for their potential in melanoma imaging and therapy. Research focused on structure-activity relationships and their affinity for melanoma cells, exploring their use in scintigraphy and SPECT imaging (Eisenhut et al., 2000).

Antibacterial and Antifungal Agents

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have demonstrated broad-spectrum activity against various microorganisms (Ertan et al., 2007).

properties

IUPAC Name

N,N-diethyl-4-(2-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-18(4-2)17(20)14-11-9-13(10-12-14)15-7-5-6-8-16(15)19/h5-12,19H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLIAUVULFGXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625286
Record name N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide

CAS RN

356072-33-8
Record name N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Diethylcarbamoylphenyl)anisole (250 mg) was dissolved in dichloromethane (10 ml), added with boron tribromide (0.42 ml) and stirred at room temperature for 3 hours. After the reaction mixture was slowly poured into ice (20 g) with ice cooling to quench the reaction and the layers were separated, the aqueous layer was extracted with dichloromethane (10 ml). The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: hexane:ethyl acetate=2:1→1:1) to obtain 231 mg of the title compound. Yield: 97%.
Name
2-(4-Diethylcarbamoylphenyl)anisole
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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